Desmethyl Ranolazine-d5
Description
Contextualization within Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. In pharmaceutical sciences, this method is invaluable for a variety of applications, including the study of drug metabolism and pharmacokinetics (DMPK). symeres.com Compounds labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tools for tracing the fate of a drug within a biological system. symeres.com
The use of stable isotope-labeled compounds allows for the accurate quantification of drugs and their metabolites in complex biological matrices. wuxiapptec.com These labeled molecules are chemically identical to their unlabeled counterparts but have a slightly higher molecular weight. This mass difference is the key to their utility in analytical methods such as mass spectrometry. wuxiapptec.com
Fundamental Role as a Deuterium-Labeled Analog
Desmethyl Ranolazine-d5 is the deuterium-labeled version of Desmethyl Ranolazine (B828), a major metabolite of the anti-anginal drug Ranolazine. nih.govmedchemexpress.com In this compound, five hydrogen atoms have been replaced by deuterium atoms. clearsynth.com This substitution of hydrogen with deuterium, a stable isotope of hydrogen, results in a molecule with a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. informaticsjournals.co.in
This structural modification does not alter the fundamental chemical properties of the molecule but provides a distinct mass signature. informaticsjournals.co.inmdpi.com This characteristic makes this compound an ideal internal standard for quantitative bioanalysis. wuxiapptec.com The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can also lead to altered metabolic rates for deuterated compounds. researchgate.net This can result in improved pharmacokinetic profiles, such as reduced clearance and extended half-lives. symeres.comnih.gov
Overview of its Application in Advanced Analytical Methodologies
The primary application of this compound is as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In quantitative analysis, an internal standard is a compound of a known concentration that is added to a sample to correct for the loss of analyte during sample processing and to account for variability in the analytical instrument's response. wuxiapptec.com
Because this compound is chemically almost identical to the analyte of interest (Desmethyl Ranolazine), it behaves similarly during extraction, chromatography, and ionization. wuxiapptec.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification of the analyte in biological samples like plasma or microsomal medium. nih.govnih.gov The use of stable isotope-labeled internal standards like this compound is considered the gold standard in bioanalytical method development. wuxiapptec.com
Data Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₃H₂₆D₅N₃O₄ | 418.54 | 1329834-18-5 |
| Desmethyl Ranolazine | C₂₃H₃₁N₃O₄ | 413.52 | 172430-45-4 |
| Ranolazine | C₂₄H₃₃N₃O₄ | 427.55 | 95635-55-5 |
| Ranolazine-d5 | C₂₄H₂₈D₅N₃O₄ | 432.58 | Not Available |
Data sourced from Clearsynth and Axios Research. clearsynth.comaxios-research.com
Table 2: Applications of this compound in Analytical Research
| Application Area | Technique | Purpose | Key Findings |
| Pharmacokinetic Studies | LC-MS/MS | Quantification of Ranolazine and its metabolites in biological fluids. | Enables accurate determination of drug absorption, distribution, metabolism, and excretion. |
| In Vitro Metabolism | LC-MS/MS | Chiral analysis of Ranolazine and Desmethyl Ranolazine in microsomal medium. nih.gov | Development of enantioselective bioanalytical methods. nih.gov |
| Bioanalytical Method Validation | LC-MS/MS | Serves as an internal standard for the quantification of Desmethyl Ranolazine. | Ensures accuracy, precision, and reliability of the analytical method. wuxiapptec.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-HLKXKAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747555 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329834-18-5 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Metabolic Profile of Desmethyl Ranolazine Unlabeled Metabolite
Parent Compound (Ranolazine) Biotransformation Pathways
Ranolazine (B828) undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted unchanged. nih.gov The biotransformation of Ranolazine is complex, involving numerous metabolic pathways.
One of the principal metabolic routes for Ranolazine is O-demethylation, which results in the formation of Desmethyl Ranolazine. tga.gov.aunih.gov This reaction is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. tga.gov.aunih.gov
Table 2: Major Cytochrome P450 Isoforms in Ranolazine Metabolism
| Enzyme | Role in Ranolazine Metabolism |
| CYP3A4 | Major contributor to overall metabolism. |
| CYP2D6 | Key role in O-demethylation to form Desmethyl Ranolazine. |
Identification of Secondary Metabolic Conversions
Following its formation, Desmethyl Ranolazine can undergo further metabolic changes.
A significant secondary metabolic pathway for Desmethyl Ranolazine is conjugation with glucuronic acid, a process known as glucuronidation. nih.gov This reaction leads to the formation of Desmethyl Ranolazine β-D-glucuronide, a more water-soluble compound that can be more readily excreted from the body. biosynth.comcymitquimica.com
In Vitro Metabolic Studies of Ranolazine Yielding Desmethyl Ranolazine
The metabolism of Ranolazine has been extensively studied using in vitro systems.
Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP enzymes. ufs.br In these systems, Ranolazine is incubated with microsomes in the presence of necessary cofactors, such as an NADPH-regenerating system, to simulate the metabolic processes that occur in the liver. ufs.br Through these incubation studies, researchers have been able to confirm that the metabolism of Ranolazine in human liver microsomes is qualitatively similar to the oxidative metabolites observed in vivo. tandfonline.com These experiments have been instrumental in identifying the formation of Desmethyl Ranolazine and elucidating the roles of CYP3A4 and CYP2D6 in this transformation. tandfonline.comresearchgate.net
Characterization of Metabolite Formation Rates
The rate of Desmethyl Ranolazine formation is influenced by the activity of the metabolizing enzymes, particularly CYP3A4. Studies have shown that Ranolazine is rapidly and extensively metabolized, with a large number of metabolites—over 40 in plasma and more than 100 in urine—being identified. pharmgkb.orgnih.gov Among these, O-demethylation is considered one of the most significant pathways. pharmgkb.orgnih.goveuropa.eu
In-vitro research has been conducted to characterize the kinetics of Ranolazine metabolism. One study investigated the enantioselective metabolism of Ranolazine to Desmethyl Ranolazine by incubating the parent drug with varying concentrations of liver microsomal proteins over different time periods. The concentration of microsomal proteins is indicative of the amount of cytochrome P450 enzymes present. ufs.br
The findings from this in-vitro study demonstrated that the formation of Desmethyl Ranolazine enantiomers was dependent on both the incubation time and the concentration of microsomal proteins. This indicates a clear enzymatic role in the metabolite's formation rate. ufs.br
Below are interactive tables summarizing the influence of these parameters on the formation of Desmethyl Ranolazine (DRNZ) from Ranolazine (RNZ).
Table 1: Influence of Microsomal Protein Concentration on Metabolite Formation
| Microsomal Protein Conc. (mg/mL) | (-)-(S)-DRNZ Conc. (ng/mL) | (+)-(R)-DRNZ Conc. (ng/mL) |
|---|---|---|
| 0.25 | 15.8 | 12.5 |
| 0.50 | 32.4 | 27.8 |
| 1.00 | 56.2 | 49.6 |
| 2.00 | 60.1 | 55.9 |
Data derived from an in-vitro study on Ranolazine metabolism, showing the concentration of Desmethyl Ranolazine enantiomers formed after a 60-minute incubation period with varying concentrations of microsomal proteins. ufs.br
Table 2: Influence of Incubation Time on Metabolite Formation
| Incubation Time (min) | (-)-(S)-DRNZ Conc. (ng/mL) | (+)-(R)-DRNZ Conc. (ng/mL) |
|---|---|---|
| 15 | 15.3 | 13.7 |
| 30 | 31.5 | 28.4 |
| 60 | 56.2 | 49.6 |
| 120 | 65.8 | 61.2 |
Data from the same in-vitro study, illustrating the effect of incubation time on the formation of Desmethyl Ranolazine enantiomers at a constant microsomal protein concentration of 1 mg/mL. ufs.br
These studies highlight that the metabolism of Ranolazine to Desmethyl Ranolazine is an enantioselective process, with the (-)-(S)-enantiomer of the metabolite being formed at a slightly higher rate than the (+)-(R)-enantiomer under these in-vitro conditions. ufs.br
Synthetic Methodologies and Isotopic Labeling of Desmethyl Ranolazine D5
Chemical Synthesis Approaches for Desmethyl Ranolazine (B828) Precursors
N-(2,6-dimethylphenyl)-2-chloroacetamide: This intermediate is typically prepared through the acylation of 2,6-dimethylaniline (B139824). A common method involves reacting 2,6-dimethylaniline with chloroacetyl chloride in a biphasic system of toluene (B28343) and aqueous sodium carbonate. researchgate.net The mixture is stirred at room temperature to facilitate the reaction, yielding the desired acetamide (B32628) product which can be isolated by filtration. researchgate.net
A functionalized piperazine (B1678402) core: Piperazine itself serves as the central scaffold. It is subsequently alkylated with the N-(2,6-dimethylphenyl)-2-chloroacetamide intermediate to form N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.
A deuterated C3 side-chain precursor: For Desmethyl Ranolazine, this precursor is derived from a protected 1,2-dihydroxybenzene (catechol) and a deuterated three-carbon unit. A common approach involves the reaction of a mono-protected catechol with a deuterated version of epichlorohydrin (B41342) (e.g., epichlorohydrin-d5) to form a deuterated glycidyl (B131873) ether. This ether can then be opened to create the final side-chain precursor, such as a deuterated 1-chloro-3-(2-hydroxyphenoxy)propan-2-ol, after deprotection.
The final step involves coupling the piperazine intermediate with the deuterated side-chain precursor to form the Desmethyl Ranolazine-d5 molecule.
Strategies for Site-Specific Deuterium (B1214612) Incorporation (d5 Labeling)
The site-specific incorporation of deuterium is fundamental to creating a stable labeled internal standard for quantitative analysis. researchgate.net For this compound, the deuterium atoms are strategically placed on the propyl side chain, a region less susceptible to metabolic loss compared to exchangeable protons. chemicalsknowledgehub.com
The most direct and common strategy for this type of labeling is the synthetic building block approach . This involves using a commercially available or custom-synthesized starting material that already contains the deuterium atoms at the desired positions. Based on the nomenclature of related labeled compounds, the five deuterium atoms are incorporated into the three-carbon propyl linker. caymanchem.com
A plausible deuterated starting material for this synthesis is epichlorohydrin-d5 (B137625). Reacting this building block with a protected catechol ensures the d5-label is integrated into the side-chain precursor, which is then carried through the subsequent synthetic steps.
| Atom Position (in propyl chain) | Number of Deuterium Atoms | Rationale |
|---|---|---|
| C1' (adjacent to piperazine) | 2 | Labeling on the aliphatic chain provides metabolic stability for use as an internal standard. chemicalsknowledgehub.comnuvisan.com |
| C2' (bearing hydroxyl group) | 1 | |
| C3' (adjacent to phenoxy oxygen) | 2 | Utilizing a deuterated building block like epichlorohydrin-d5 allows for precise, multi-site labeling early in the synthesis. caymanchem.com |
Alternative advanced methods for deuterium incorporation exist, such as late-stage hydrogen isotope exchange (HIE). nih.gov These techniques, which can be metal-free or catalyzed by transition metals like palladium, allow for the exchange of hydrogen for deuterium on a fully formed or nearly complete molecule. nih.govthieme-connect.comresearchgate.net While powerful, for incorporating multiple deuterium atoms onto a specific aliphatic chain, the building block approach is often more efficient and provides greater control over the labeling pattern.
Synthetic Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Each step in the synthesis of this compound has parameters that can be adjusted.
Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide: The reaction between 2,6-dimethylaniline and chloroacetyl chloride is typically performed at ambient temperature (e.g., 25°C) for a few hours. researchgate.net Optimization would involve monitoring the reaction progress to avoid the formation of impurities and adjusting the stoichiometry of the reagents.
Alkylation of Piperazine: The reaction of the chloroacetamide intermediate with piperazine is a standard nucleophilic substitution. Optimizing this step involves controlling the temperature and selecting an appropriate solvent to ensure complete reaction while minimizing side products.
Coupling of the Side-Chain: The final coupling of the N-alkylated piperazine with the deuterated side-chain precursor (e.g., a deuterated epoxide or halohydrin) is a critical step. Reaction conditions such as temperature, solvent (e.g., methanol), and reaction time must be carefully controlled to achieve a high yield. For similar syntheses, reactions can be run for several hours to ensure completion. researchgate.net
Post-Synthetic Purification and Isolation Techniques
After the synthesis is complete, a multi-step purification process is required to isolate this compound with high purity, which is essential for its use as an analytical standard. nuvisan.com
Initial workup procedures typically involve liquid-liquid extraction to remove inorganic salts and highly polar impurities, followed by evaporation of the solvent. The primary techniques for purification of the crude product are chromatographic.
| Technique | Principle | Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning of components between a solid phase and a liquid phase. | Used for sample cleanup to remove major impurities or excess reagents before final purification. A C18 cartridge is often used for drug metabolites. frontiersin.org |
| Flash Chromatography | Adsorption chromatography (typically on silica (B1680970) gel) under pressure to separate compounds based on polarity. | Often used for initial purification of the crude reaction mixture to isolate the product from most byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | The definitive technique for final purification to achieve high purity (>98%). Reverse-phase HPLC (RP-HPLC) is commonly used for compounds of this nature. chemicalsknowledgehub.comdergipark.org.tr |
The choice of purification strategy depends on the impurity profile of the crude product. Often, a combination of flash chromatography for bulk purification followed by preparative HPLC for final polishing is employed to achieve the required purity for an analytical standard.
Spectroscopic and Chromatographic Characterization of Synthesized this compound
To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed. These methods verify the chemical structure, confirm the incorporation and location of deuterium atoms, and quantify the isotopic and chemical purity. chemicalsknowledgehub.com
Mass Spectrometry (MS): This is the primary technique for confirming the mass of the synthesized molecule.
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental formula and verify that five deuterium atoms have been incorporated by observing the expected mass increase compared to the unlabeled analog. d-nb.info
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule, providing structural information and helping to confirm the location of the deuterium labels on the propyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for detailed structural elucidation.
¹H NMR: The absence of proton signals at the labeled positions of the propyl chain provides strong evidence of successful deuteration.
²H NMR: Directly detects the deuterium nuclei, confirming their presence and specific locations within the molecule.
¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets (due to C-D coupling) and have different chemical shifts compared to the unlabeled compound, further confirming the labeling.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or diode-array detector (DAD), HPLC is used to assess the chemical purity of the final compound by detecting any non-deuterated or other impurities. researchgate.netajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is the gold standard for confirming the identity and purity of isotopically labeled standards. frontiersin.orgdergipark.org.tr
| Technique | Expected Observation for this compound |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ shifted by +5 mass units compared to unlabeled Desmethyl Ranolazine. |
| ¹H NMR | Disappearance or significant reduction of proton signals corresponding to the C1', C2', and C3' positions of the propyl chain. |
| ²H NMR | Presence of signals in the chemical shift regions corresponding to the deuterated positions. |
| HPLC | A single major peak indicating high chemical purity. The retention time should be nearly identical to the unlabeled standard. frontiersin.org |
A comprehensive Certificate of Analysis, including data from these techniques, is generated to document the identity, purity, and isotopic enrichment of the synthesized this compound.
Advanced Bioanalytical Method Development and Validation for Desmethyl Ranolazine D5 Quantification
Principles and Advantages of Stable Isotope Internal Standards in Mass Spectrometry
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. tandfonline.com Desmethyl Ranolazine-d5, which incorporates deuterium (B1214612) atoms, is chemically identical to the endogenous Desmethyl Ranolazine (B828) but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing a reliable reference for quantification. The use of SIL internal standards like this compound is transformative in analytical chemistry, enhancing precision, accuracy, and reliability. musechem.com
Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.com This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements. waters.com
A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. waters.comtandfonline.com Because the SIL internal standard is chemically and physically almost identical to the analyte, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement. tandfonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification.
The use of this compound as an internal standard significantly improves the accuracy and precision of bioanalytical methods. musechem.com Accuracy, or the closeness of a measured value to the true value, is enhanced because the SIL internal standard corrects for variations that can occur during sample preparation, extraction, and analysis. bujnochem.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate. musechem.com
Precision, which refers to the reproducibility of measurements, is also improved. bujnochem.com The internal standard helps to correct for fluctuations in instrument performance and injection volume. bujnochem.com By normalizing the analyte signal to the internal standard signal, the impact of these variations is minimized, resulting in a lower coefficient of variation (%CV) and more consistent results. nih.gov
| Parameter | Benefit of Using this compound |
| Matrix Effects | Compensates for ion suppression/enhancement by co-eluting with the analyte. |
| Sample Preparation | Corrects for analyte loss during extraction and handling. |
| Instrumental Variation | Normalizes for fluctuations in injection volume and detector response. |
| Accuracy | Improves closeness to the true concentration by correcting for systematic errors. |
| Precision | Increases reproducibility by minimizing random errors. |
Chromatographic Separation Techniques for Resolution and Quantification
Chromatography is an essential step in bioanalysis, serving to separate the analyte of interest from other matrix components before detection by the mass spectrometer. This separation is crucial for minimizing interference and ensuring accurate quantification.
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the quantification of drugs and their metabolites in biological fluids. waters.com The high sensitivity and selectivity of LC-MS/MS make it ideal for analyzing complex samples. waters.com
Reversed-phase liquid chromatography (RP-LC) is a widely used technique for the separation of a broad range of compounds, including Ranolazine and its metabolites. scirp.orgdibru.ac.in In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
For the analysis of Ranolazine and its metabolites, a C18 column is commonly employed. nih.govoup.com Method development often involves optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. scirp.orgnih.gov The pH of the mobile phase is also a critical parameter that can be adjusted to achieve optimal separation and peak shape. scirp.org Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve the desired separation. researchgate.net
A study on the determination of Ranolazine in human plasma utilized a Zorbax extend C18 column with a mobile phase of methanol (B129727) and 10mM ammonium (B1175870) acetate (B1210297) (60:40 v/v, pH 4.0) at a flow rate of 1.0 mL/min. nih.govoup.com Another method for Ranolazine estimation employed an X-terra RP-18 column with a mobile phase of sodium di-hydrogen phosphate (B84403) monohydrate buffer with triethylamine (B128534) (pH 5.0) and acetonitrile (600:400 v/v) at a flow rate of 1.0 mL/min. scirp.org
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax extend C18 | X-terra RP-18 |
| Mobile Phase | Methanol:10mM Ammonium Acetate (60:40 v/v) | Sodium di-hydrogen phosphate monohydrate buffer with Triethylamine:Acetonitrile (600:400 v/v) |
| pH | 4.0 | 5.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Ranolazine is a chiral compound, meaning it exists as two enantiomers (mirror images) that may have different pharmacological activities. Therefore, it is often necessary to perform enantioselective analysis to quantify each enantiomer separately. The metabolism of Ranolazine can also be enantioselective. nih.gov
Chiral chromatography is the primary technique used for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can interact differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose.
Sample Preparation Protocols for Complex Biological Matrices (e.g., Microsomal Medium)
The accurate quantification of this compound from complex biological matrices, such as liver microsomal medium, is critically dependent on the efficacy of the sample preparation protocol. The primary objective is to isolate the analyte from interfering endogenous components like proteins, phospholipids, and salts, which can suppress ionization and lead to inaccurate results. The selection of an appropriate sample preparation technique is therefore a foundational step in method development.
Protein Precipitation Techniques
Protein Precipitation (PPT) is a widely adopted method for sample cleanup in bioanalysis due to its simplicity, speed, and broad applicability. This technique involves the addition of a water-miscible organic solvent to the biological sample, which alters the polarity of the solution and causes proteins to denature and precipitate.
For the analysis of this compound in microsomal medium, a common approach involves PPT with a cold organic solvent. Acetonitrile is frequently the solvent of choice, typically added in a 3:1 or 4:1 volume ratio to the sample (e.g., 300 µL of acetonitrile to 100 µL of microsomal sample). The process involves vigorous vortexing to ensure thorough mixing and complete protein denaturation, followed by centrifugation at high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The resulting clear supernatant, containing this compound, is then carefully collected for direct injection into the LC-MS/MS system or further processed if necessary. Methanol is another solvent used for this purpose, following a similar protocol.
Table 1: Example Protein Precipitation Protocol
| Step | Parameter | Description |
|---|---|---|
| 1. Sample Aliquot | Volume | 100 µL of microsomal incubation medium. |
| 2. Add Precipitant | Solvent & Volume | 300 µL of ice-cold Acetonitrile. |
| 3. Mix | Method & Duration | Vortex mixing for 1 minute. |
| 4. Centrifuge | Speed & Time | 12,000 x g for 10 minutes at 4°C. |
Liquid-Liquid Extraction and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup compared to PPT by partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent. However, a more advanced and efficient iteration of this technique, Dispersive Liquid-Liquid Microextraction (DLLME), has been specifically and successfully applied to the analysis of desmethyl ranolazine from microsomal medium nih.gov.
DLLME is a miniaturized sample preparation technique that provides high enrichment factors with minimal solvent consumption. The procedure involves the rapid injection of a mixture containing an extraction solvent and a dispersive solvent into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte extraction.
In a validated method for desmethyl ranolazine, chloroform (B151607) was used as the extraction solvent, while acetone (B3395972) served as the dispersive solvent nih.gov. The mixture of these two solvents is injected into the microsomal medium sample, followed by centrifugation to separate the extraction solvent phase, which is then collected, evaporated, and reconstituted for LC-MS/MS analysis. This technique has proven to be highly effective for sample preparation in this specific matrix nih.gov.
Table 2: DLLME Parameters for Desmethyl Ranolazine Analysis nih.gov
| Parameter | Solvent/Condition | Rationale |
|---|---|---|
| Extraction Solvent | Chloroform | High affinity for the analyte and immiscibility with the aqueous sample. |
| Dispersive Solvent | Acetone | Miscible in both the extraction solvent and the aqueous sample, facilitating dispersion. |
| Centrifugation | ~4000 rpm | To break the emulsion and sediment the extraction solvent for collection. |
| Outcome | High Recovery | Achieved recoveries in the order of 45% for desmethyl ranolazine enantiomers. nih.gov |
Mass Spectrometric Detection Strategies
The detection and quantification of this compound at low concentrations in complex matrices necessitate the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). This technology allows for the precise measurement of the analyte while discriminating against background noise and co-eluting matrix components.
Tandem Mass Spectrometry (MS/MS) Configuration
For quantitative bioanalysis, a triple quadrupole (QqQ) mass spectrometer is the instrument of choice. This configuration consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). In a typical workflow for this compound, Q1 is set to select only the protonated molecular ion (the precursor ion) of the analyte. This selected ion then enters the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions, known as product ions, then pass into Q3, which is set to filter for a specific, stable, and abundant product ion. This process of selecting a precursor ion and a specific product ion provides two levels of mass filtering, granting the assay exceptional specificity.
Electrospray Ionization (ESI) Mode Optimization (e.g., Positive Ion Mode)
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound. Due to the presence of basic nitrogen atoms in its piperazine (B1678402) structure, this compound readily accepts a proton, making positive ion ESI the optimal mode for its detection.
Optimization of ESI source parameters is critical to maximize the signal intensity and stability for this compound. Key parameters that are fine-tuned during method development include:
Capillary Voltage: Optimized to ensure efficient droplet charging and ion formation without causing in-source fragmentation. For similar compounds, this is often in the range of 3000-4500 V scirp.org.
Nebulizer and Drying Gas Flow: The flow rates of the nebulizing gas (aids in droplet formation) and drying gas (aids in desolvation) are adjusted to achieve a stable spray and efficient ion release from the solvent droplets.
Drying Gas Temperature: The temperature is optimized to facilitate solvent evaporation without causing thermal degradation of the analyte. A typical starting point might be around 250-350°C scirp.org.
Table 3: Typical ESI Parameter Optimization Ranges
| Parameter | Typical Range | Purpose |
|---|---|---|
| Ionization Mode | Positive | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimizes the electrospray process. |
| Nebulizer Pressure | 30 - 50 psig | Assists in forming a fine aerosol. |
| Drying Gas Flow | 10 - 15 L/min | Aids in solvent evaporation. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates desolvation of the analyte ions. |
Multiple Reaction Monitoring (MRM) Transition Selection
Multiple Reaction Monitoring (MRM) is the scan mode used on a triple quadrupole mass spectrometer for highly selective and sensitive quantification. The selection of a specific and stable MRM transition (precursor ion → product ion) is fundamental to the assay's performance.
For this compound, the precursor ion (Q1) will be its protonated molecular ion, [M+H]⁺. Ranolazine has a molecular weight of ~427.5 g/mol , giving a protonated ion at m/z 428.2 researchgate.net. Desmethylation involves the loss of a CH₂ group (14 Da), resulting in a Desmethyl Ranolazine [M+H]⁺ ion at approximately m/z 414.3. As this compound contains five deuterium atoms, its mass will be 5 Daltons higher. Therefore, the precursor ion for this compound is m/z 419.3.
The product ion (Q3) is chosen after fragmentation of the precursor ion in the collision cell. For Ranolazine, a common and stable product ion is observed at m/z 279.2, corresponding to a significant structural fragment. It is anticipated that Desmethyl Ranolazine would yield a similar major product ion. The deuterium labels are typically placed on a part of the molecule that is retained in the monitored fragment, but for the purpose of a stable internal standard, a fragment without the label can also be chosen if it provides better stability and intensity. Assuming the fragmentation pattern is similar and the label is not on the primary fragment, the same product ion can be used.
The final step is to optimize the collision energy (CE) for this specific transition to maximize the abundance of the product ion, thereby maximizing assay sensitivity.
Table 4: Selected and Postulated MRM Transitions for Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Status |
|---|---|---|---|
| Ranolazine | 428.2 | 279.2 | Reported researchgate.netnih.gov |
| Desmethyl Ranolazine | 414.3 | 279.2 | Postulated |
| This compound (IS) | 419.3 | 279.2 | Postulated |
Rigorous Bioanalytical Method Validation Parameters
The validation of a bioanalytical method is a critical process that ensures the reliability, reproducibility, and accuracy of the quantitative data for a specific analyte in a given biological matrix. For this compound, a deuterated internal standard used in pharmacokinetic studies of ranolazine, the validation process adheres to stringent guidelines established by regulatory authorities. This section details the key parameters evaluated during the validation of a bioanalytical method for the quantification of this compound.
Establishment of Linearity and Calibration Curve Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. For this compound, this is typically achieved by preparing a series of calibration standards in the relevant biological matrix (e.g., plasma, microsomal medium) at known concentrations.
The range of the calibration curve is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration. Linearity is typically evaluated by a weighted linear regression analysis of the calibration curve data. A correlation coefficient (r²) value of ≥ 0.99 is generally considered indicative of good linearity.
For the analysis of desmethyl ranolazine enantiomers, a linearity was established in the concentration range of 10 to 1000 ng/mL. nih.gov
Table 1: Example Calibration Curve Data for this compound
| Nominal Concentration (ng/mL) | Instrument Response (Peak Area Ratio) | Calculated Concentration (ng/mL) | % Accuracy |
|---|---|---|---|
| 10 | 0.012 | 10.5 | 105.0 |
| 25 | 0.030 | 24.8 | 99.2 |
| 50 | 0.061 | 50.9 | 101.8 |
| 100 | 0.123 | 102.5 | 102.5 |
| 250 | 0.305 | 249.2 | 99.7 |
| 500 | 0.615 | 504.1 | 100.8 |
This table is for illustrative purposes and data may not be representative of a specific study.
Evaluation of Intra-day and Inter-day Accuracy and Precision
Accuracy and precision are fundamental parameters in bioanalytical method validation. Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day). The accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the percent relative standard deviation (%RSD). For a method to be considered reliable, the accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
Table 2: Intra-day and Inter-day Accuracy and Precision for this compound | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | % Accuracy | % RSD | Mean Conc. (ng/mL) | % Accuracy | % RSD | | LLOQ | 10 | 10.3 | 103.0 | 8.5 | 10.6 | 106.0 | 11.2 | | Low | 30 | 29.5 | 98.3 | 6.2 | 30.8 | 102.7 | 7.9 | | Medium | 400 | 410.2 | 102.6 | 4.1 | 395.5 | 98.9 | 5.3 | | High | 800 | 792.6 | 99.1 | 3.5 | 809.1 | 101.1 | 4.8 |
This table is for illustrative purposes and data may not be representative of a specific study.
Assessment of Extraction Recovery and Matrix Factor
The extraction recovery of an analyte is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard solution of the same concentration.
The matrix factor is a quantitative measure of the effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. It is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution.
A consistent and reproducible recovery is more important than a high recovery. The matrix effect should be minimized to ensure that it does not interfere with the accuracy and precision of the method.
Table 3: Extraction Recovery and Matrix Factor for this compound
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |
|---|---|---|---|
| Low | 30 | 85.2 | 0.98 |
| Medium | 400 | 87.5 | 1.01 |
This table is for illustrative purposes and data may not be representative of a specific study.
Stability Profiling in Analytical Solutions and Prepared Samples
Stability testing is performed to evaluate the chemical stability of an analyte in a given matrix under specific conditions for defined periods. For this compound, this involves assessing its stability in stock and working solutions, as well as in the biological matrix (e.g., plasma) under various storage and handling conditions.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.
Long-Term Stability: Assesses the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before analysis.
The analyte is considered stable if the mean concentration at each stability condition is within ±15% of the nominal concentration.
Table 4: Stability of this compound in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low | 30 | 28.9 | 96.3 |
| High | 800 | 785.4 | 98.2 | |
| Bench-Top (6 hours) | Low | 30 | 29.4 | 98.0 |
| High | 800 | 805.1 | 100.6 | |
| Long-Term (-80°C, 90 days) | Low | 30 | 30.5 | 101.7 |
| High | 800 | 790.2 | 98.8 | |
| Post-Preparative (24 hours) | Low | 30 | 29.8 | 99.3 |
This table is for illustrative purposes and data may not be representative of a specific study.
Applications of Desmethyl Ranolazine D5 in Preclinical and in Vitro Research
Elucidation of Drug Metabolism Kinetics in Animal Models
The study of drug metabolism kinetics in preclinical animal models is a cornerstone of pharmaceutical research. Desmethyl Ranolazine-d5 is instrumental in these investigations, offering a clear view of how the metabolite is formed and eliminated in various species.
Determination of Metabolite Formation and Elimination in Preclinical Species
Preclinical studies in animal models such as rats and mice have been fundamental in characterizing the metabolic profile of Ranolazine (B828). tga.gov.aunih.gov While Ranolazine undergoes extensive metabolism, Desmethyl Ranolazine is a significant metabolite formed through processes like O-demethylation. europa.eunih.govnih.gov The use of this compound as an internal standard allows for the accurate measurement of the formation and subsequent elimination of the unlabeled Desmethyl Ranolazine metabolite in these animal models. This is crucial for understanding species-specific differences in metabolism, which can inform the extrapolation of animal data to humans. For instance, studies in Wistar rats have been conducted to evaluate the effects of Ranolazine on glucose metabolism, where understanding the kinetics of its metabolites would be essential for interpreting the results. mdpi.comnih.gov
Characterization of In Vitro Metabolism in Subcellular Fractions (e.g., Microsomes, Cytosol)
To delve deeper into the biochemical processes of drug metabolism, researchers utilize subcellular fractions isolated from tissues, primarily the liver. scispace.combioivt.com These fractions, such as microsomes and cytosol, contain high concentrations of drug-metabolizing enzymes. bioivt.com
Microsomes, vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like the cytochrome P450 (CYP) family, while the cytosol contains various soluble Phase II enzymes. scispace.combioivt.com In vitro studies using human liver microsomes have been pivotal in confirming that Ranolazine is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. europa.eueuropa.eupharmgkb.org The formation of Desmethyl Ranolazine occurs within these microsomal incubations. nih.gov An enantioselective bioanalytical method was even developed to analyze Ranolazine and Desmethyl Ranolazine in a microsomal medium, highlighting the enantioselective nature of Ranolazine's in vitro metabolism. nih.gov this compound is essential in such experiments for creating standard curves and as an internal standard to ensure the precise quantification of the metabolite formed.
Table 1: In Vitro Metabolism of Ranolazine in Human Liver Microsomes This interactive table summarizes key findings from in vitro metabolism studies of Ranolazine.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | europa.eueuropa.eupharmgkb.org |
| Secondary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | europa.eueuropa.eupharmgkb.org |
| Key Metabolite | Desmethyl Ranolazine | nih.govnih.govnih.gov |
| Metabolic Process | O-demethylation | europa.eunih.govnih.gov |
| Stereoselectivity | In vitro metabolism is enantioselective | nih.gov |
Investigating Enzyme Specificity and Metabolic Pathways
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Cytochrome P450 Phenotyping Studies
Cytochrome P450 (CYP) phenotyping studies are conducted to determine the contribution of individual CYP isozymes to the metabolism of a drug. nih.govd-nb.infobioivt.com For Ranolazine, it has been established that CYP3A4 is the major enzyme responsible for its metabolism, with CYP2D6 playing a secondary role. europa.eueuropa.euresearchgate.net Desmethyl Ranolazine is a product of this CYP-mediated metabolism. medchemexpress.com In these phenotyping assays, which often use human liver microsomes or recombinant CYP enzymes, this compound serves as a crucial analytical standard to accurately quantify the formation of Desmethyl Ranolazine by different CYP isoforms. This helps in calculating the fraction metabolized (fm) by each enzyme, providing a quantitative measure of their relative importance.
UDP-Glucuronosyltransferase (UGT) Activity Assessment
While CYP enzymes are central to Phase I metabolism, Phase II enzymes like UDP-glucuronosyltransferases (UGTs) are also important for drug elimination through conjugation reactions. nih.govxenotech.com Ranolazine and its metabolites can undergo glucuronidation. nih.govnih.gov UGT activity assessment assays, often performed using liver microsomes or recombinant UGT enzymes, are used to identify the specific UGT isoforms involved in the glucuronidation of a compound. nih.govxenotech.com In the context of Desmethyl Ranolazine, these studies would investigate its potential as a substrate for various UGTs. This compound would be an essential tool in these in vitro assays to quantify the formation of glucuronide conjugates, thereby characterizing the UGT-mediated metabolic pathway for this metabolite.
Table 2: Enzyme Specificity in Ranolazine Metabolism This interactive table details the primary enzymes involved in the metabolism of Ranolazine.
| Enzyme Family | Specific Enzyme | Role in Ranolazine Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 (Phase I) | CYP3A4 | Primary metabolizing enzyme | europa.eueuropa.euresearchgate.net |
| Cytochrome P450 (Phase I) | CYP2D6 | Secondary metabolizing enzyme | europa.eueuropa.euresearchgate.net |
| UDP-Glucuronosyltransferase (Phase II) | Various UGTs | Involved in the conjugation of Ranolazine and its metabolites | nih.govnih.gov |
Utilization in Quantitative Systems Pharmacology (QSP) Model Development
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic and quantitative data to predict drug effects and optimize drug development. nih.govosti.govnih.govjneonatalsurg.com These models can simulate the complex interactions between a drug and the biological system, including pharmacokinetic and pharmacodynamic processes.
Role of Desmethyl Ranolazine D5 As a Reference Standard in Pharmaceutical Quality Control
Ensuring Analytical Traceability and Comparability in Research Settings
Analytical traceability is the cornerstone of reliable scientific measurement, providing an unbroken chain of comparisons that links a final measurement result to a known reference standard. In pharmaceutical research, this ensures that data generated across different experiments, laboratories, or time points can be confidently compared. Desmethyl Ranolazine-d5, as a stable isotope-labeled internal standard, is fundamental to achieving this traceability in the quantification of its non-labeled counterpart, Desmethyl Ranolazine (B828). wisdomlib.orgaxios-research.com
Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte being measured. scioninstruments.comaptochem.com this compound co-elutes with the native Desmethyl Ranolazine during chromatographic separation, meaning they experience the same conditions during sample extraction, injection, and ionization. aptochem.comtexilajournal.com However, due to the five deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing a mass spectrometer to distinguish it from the target analyte. pharmaffiliates.com
By adding a known amount of this compound to every sample, analysts can correct for variations that may occur during the analytical process, such as:
Sample Preparation Inconsistencies: Losses during extraction from complex biological matrices like plasma or microsomes. scioninstruments.com
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over time. scioninstruments.com
Matrix Effects: Suppression or enhancement of the analyte's ionization signal caused by other components in the sample. clearsynth.com
Application in Method Validation and Quality Assurance Procedures
The use of this compound is integral to the validation of analytical methods designed to quantify Ranolazine's metabolites. axios-research.comclearsynth.com Method validation is a formal process that proves an analytical procedure is suitable for its intended purpose, a key component of any Quality Assurance (QA) program. clearsynth.com this compound is used as an internal standard to establish critical validation parameters, including accuracy, precision, linearity, and the lower limit of quantification (LLOQ). clearsynth.comclearsynth.com
A 2013 study by Simões, Barth, and Bonato detailed the development and validation of an enantioselective LC-MS/MS method to analyze Ranolazine (RNZ) and Desmethyl Ranolazine (DRNZ) in a microsomal medium. nih.gov In such a study, a deuterated standard like this compound would be the ideal internal standard. The validation demonstrated excellent performance for the analysis of the DRNZ enantiomers, establishing linearity over a specific concentration range and determining the lowest concentration that could be reliably measured (LLOQ). nih.gov
The table below summarizes the key validation findings for the Desmethyl Ranolazine (DRNZ) enantiomers from the study.
| Parameter | (+)-DRNZ | (-)-DRNZ |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Recovery | ~45% | ~45% |
| Data sourced from an enantioselective bioanalytical method using LC-MS/MS for the chiral analysis of ranolazine and desmethyl ranolazine. nih.gov |
These validation procedures, which rely on a stable internal standard like this compound, ensure that the analytical method consistently produces accurate and reliable data, fulfilling the stringent requirements of pharmaceutical quality control. axios-research.comclearsynth.com
Development and Maintenance of Certified Reference Materials
This compound is supplied by chemical manufacturers as a reference standard, often with a comprehensive Certificate of Analysis that documents its identity, purity, and other critical properties. clearsynth.comsapphirebioscience.com The development of such a standard is a meticulous process designed to create a material of the highest quality and reliability for analytical use.
The key stages in producing a reference material like this compound include:
Chemical Synthesis: The compound is synthesized to incorporate five deuterium atoms into the Desmethyl Ranolazine structure. medchemexpress.com
Purification: The synthesized compound undergoes rigorous purification to remove impurities that could interfere with analysis.
Comprehensive Characterization: The identity and structure of the final product are confirmed using advanced analytical techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its purity is precisely determined.
Stability and Homogeneity Testing: The material is tested to ensure it is uniform throughout the batch and remains stable over time when stored under recommended conditions, such as at -20°C in a freezer. sapphirebioscience.com
When this process is performed under a certified quality management system and the material's property values (e.g., purity) are assigned with a calculated uncertainty, it can be classified as a Certified Reference Material (CRM). drugbank.com These CRMs serve as the highest order of standards in a laboratory, used for calibrating instruments and validating methods, thereby ensuring that all subsequent measurements are traceable to a single, reliable source. axios-research.comaxios-research.com
Future Perspectives and Emerging Research Avenues for Desmethyl Ranolazine D5
Integration with High-Resolution Mass Spectrometry Techniques
The use of deuterated internal standards is fundamental to achieving high precision and accuracy in quantitative bioanalysis by mass spectrometry. clearsynth.com Desmethyl Ranolazine-d5 is particularly well-suited for integration with high-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers. These platforms offer significant advantages in specificity and sensitivity over traditional triple quadrupole instruments. nih.gov
In the context of Ranolazine (B828) analysis, which undergoes extensive metabolism, HRMS can simultaneously quantify the parent drug and its numerous metabolites. nih.govnih.gov The use of this compound as an internal standard is crucial in this process. It co-elutes with the unlabeled analyte, compensating for variations in sample extraction, chromatographic retention time, and ionization efficiency in the mass spectrometer's source. aptochem.comtexilajournal.com This is particularly important for mitigating matrix effects, where other components in a biological sample can suppress or enhance the analyte's signal, leading to inaccurate quantification. acs.org
Future research will likely focus on the development of HRMS methods that leverage this compound for the comprehensive pharmacokinetic profiling of Ranolazine. This includes not only the parent drug and its primary desmethyl metabolite but also a wider array of phase I and phase II metabolites. nih.gov The high resolving power of HRMS allows for the differentiation of isobaric interferences, which is a common challenge in the analysis of drug metabolites. The stability of the deuterium (B1214612) label in this compound ensures that it does not undergo isotopic exchange during sample preparation or analysis, making it a robust standard for these demanding applications. chemicalsknowledgehub.com
A summary of analytical methods for Ranolazine and its metabolites is presented in Table 1.
Table 1: Analytical Methods for Ranolazine and its Metabolites
| Analytical Technique | Sample Matrix | Key Findings | Reference(s) |
|---|---|---|---|
| LC-MS/MS | Human Plasma | Developed and validated a sensitive method for the simultaneous quantification of Ranolazine and three of its metabolites. | nih.gov |
| LC-APCI-MS | Human Plasma | Estimated Ranolazine and eleven of its Phase I metabolites using selected-ion monitoring. | nih.gov |
| LC-MS/MS | Microsomal Medium | Developed an enantioselective method for the analysis of Ranolazine and Desmethyl Ranolazine. | nih.gov |
Potential for Advanced Metabolomics and Flux Analysis Studies
The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, can greatly benefit from the use of stable isotope-labeled compounds like this compound. researchgate.net While primarily used as an internal standard for targeted analysis, its potential extends to more advanced metabolomics applications, including metabolic flux analysis.
Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a cell or organism. nih.gov By introducing a stable isotope-labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can elucidate the activity of metabolic pathways under various conditions. nih.gov Although studies specifically utilizing this compound for flux analysis are not yet prevalent, the principles of this approach suggest several future research directions.
For instance, Ranolazine is known to be a partial inhibitor of fatty acid oxidation. medchemexpress.com By using deuterated fatty acid substrates in combination with this compound as a quantitative standard, researchers could precisely measure the impact of Ranolazine and its metabolites on fatty acid metabolism in cardiac cells. This could provide deeper insights into its mechanism of action.
Furthermore, stable isotope labeling can be used in "stable isotope-resolved metabolomics" (SIRM) to trace the metabolic fate of a drug. While this compound itself is a metabolite, its use in conjunction with other labeled compounds can help to build more comprehensive metabolic maps. researchgate.net
Novel Applications in Mechanistic Toxicology (excluding safety profiles)
Deuterium substitution can be a valuable tool in mechanistic toxicology to investigate the formation of reactive metabolites and understand the mechanisms of drug-induced toxicity. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of this bond. cdnsciencepub.com
Desmethyl Ranolazine is formed through the metabolism of Ranolazine, primarily by the cytochrome P450 3A (CYP3A) family of enzymes. ebiohippo.comcaymanchem.com By strategically placing deuterium atoms on the Ranolazine molecule, researchers can influence its metabolic pathways. If the formation of a particular metabolite is associated with toxicity, deuteration at the site of metabolism can reduce the formation of that toxic species, a phenomenon known as "metabolic shunting." juniperpublishers.com
While this compound is the labeled metabolite, its synthesis and use in comparative studies with unlabeled Desmethyl Ranolazine can help to elucidate the downstream metabolic pathways of this metabolite. If Desmethyl Ranolazine itself undergoes further metabolism to a reactive species, the use of this compound could help to identify and quantify these subsequent metabolites with high accuracy. This can aid in understanding the complete metabolic cascade and identifying any potentially toxic intermediates without directly assessing the safety profile of the drug. researchgate.net
Development of Enhanced Synthetic Routes for Isotopic Analogs
The synthesis of isotopically labeled compounds is often more challenging than the synthesis of their unlabeled counterparts, primarily due to the limited availability and higher cost of labeled starting materials. nih.gov The development of efficient and cost-effective synthetic routes for this compound and other isotopic analogs of Ranolazine is therefore a significant area of research.
Current methods for introducing deuterium into molecules include direct hydrogen/deuterium exchange reactions, reductive deuteration, and the use of deuterated building blocks in a multi-step synthesis. hwb.gov.in For a complex molecule like Desmethyl Ranolazine, a late-stage functionalization approach, where the deuterium label is introduced in one of the final steps of the synthesis, is often preferred to maximize efficiency and reduce costs. chemicalsknowledgehub.com
Future research in this area may focus on the development of novel catalytic methods for selective deuterium labeling. For example, transition-metal-catalyzed C-H activation could provide a direct and efficient way to introduce deuterium atoms at specific positions on the Ranolazine or Desmethyl Ranolazine scaffold. Additionally, enzymatic or chemoenzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. hjhs.co.in
The synthesis of Ranolazine itself has been described in the literature, often starting from 2,6-dimethylaniline (B139824) and involving the coupling with piperazine (B1678402) and an epoxide intermediate. chemicalbook.com Adapting these routes to incorporate deuterium at the desired positions to yield this compound requires careful planning and execution.
A summary of the key compounds mentioned in this article is provided in Table 2.
Table 2: Compound Names and Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 1329834-18-5 | C₂₃H₂₆D₅N₃O₄ | 418.54 |
| Ranolazine | 95635-55-5 | C₂₄H₃₃N₃O₄ | 427.54 |
| Desmethyl Ranolazine | 172430-45-4 | C₂₃H₃₁N₃O₄ | 413.52 |
Q & A
Q. How should conflicting results between in vitro and in vivo pharmacokinetic studies of this compound be resolved?
- Methodological Answer : Discrepancies may arise from protein binding or tissue distribution differences. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., clearance, volume of distribution) with in vivo data. Cross-species scaling (e.g., rat-to-human) can validate assumptions .
Tables for Key Parameters
| Parameter | Recommended Value | Source |
|---|---|---|
| LC-MS/MS LOQ | 0.5 ng/mL (human plasma) | |
| CID Collision Energy | 30 eV | |
| UVPD Irradiation Time | 170 ms (266 nm) | |
| Isotopic Purity | >99 atom% D |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
